

health and safety hazards of dodecylaniline exposure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecylaniline*

Cat. No.: *B12653459*

[Get Quote](#)

An in-depth technical guide on the health and safety hazards of **dodecylaniline** exposure, designed for researchers, scientists, and drug development professionals.

Executive Summary

Dodecylaniline, a substituted aniline, presents a range of potential health and safety hazards that necessitate careful handling and thorough toxicological assessment. While specific quantitative toxicity data for **dodecylaniline** is not extensively documented in publicly available literature, its classification under the Globally Harmonized System (GHS) and the known toxicological profile of aniline and its derivatives provide a strong basis for risk evaluation. This guide summarizes the identified hazards, outlines key mechanisms of toxicity, provides detailed experimental protocols for its assessment, and offers guidance on safe handling practices. The primary hazards include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.^{[1][2][3]} The toxicological properties of **dodecylaniline** have not been fully investigated, underscoring the importance of applying precautionary principles and conducting rigorous safety evaluations.^{[1][2]}

Hazard Identification and Classification

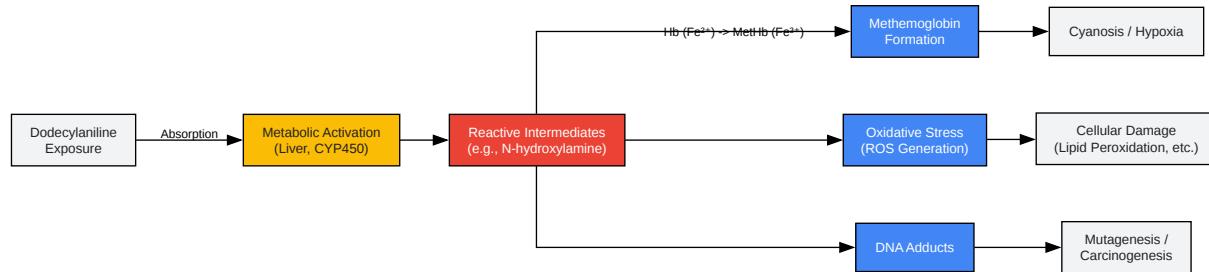
Dodecylaniline is classified as a hazardous chemical. The primary routes of exposure include ingestion, dermal contact, and inhalation.^{[2][4]} The GHS classifications derived from multiple sources are summarized below.

Table 1: GHS Hazard Classification for Dodecylaniline

Hazard Class	Category	Hazard Statement	Primary Sources
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[2] [3] [5] [6]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	[6] [7]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	[6] [7]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[6] [7]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation	[6] [7]
Hazardous to the Aquatic Environment, Acute Hazard	Category 1	H400: Very toxic to aquatic life	[1] [3] [5]
Hazardous to the Aquatic Environment, Long-term Hazard	Category 1	H410: Very toxic to aquatic life with long lasting effects	[1]

Toxicological Profile

The toxicity of **dodecylaniline** is primarily inferred from the well-documented effects of aniline and other alkylated anilines. The long alkyl chain in **dodecylaniline** influences its physical properties, such as solubility and membrane permeability, but the aniline moiety is expected to govern its primary toxicological mechanisms.


Mechanism of Toxicity

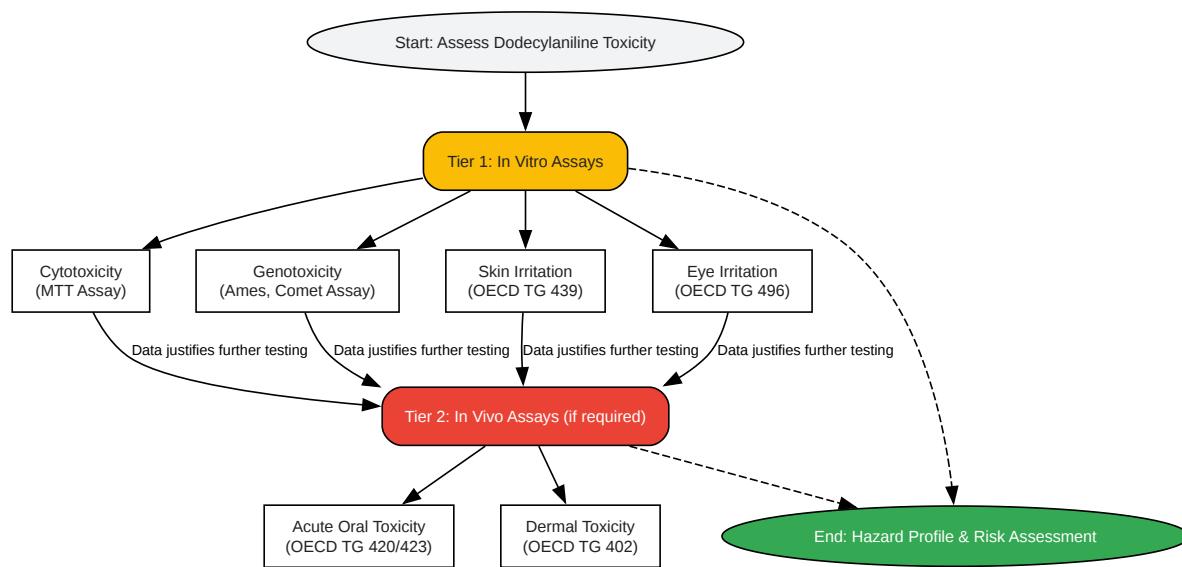
The toxicity of aniline and its derivatives is closely linked to their metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[\[8\]](#)

- **Methemoglobinemia:** A hallmark of aniline toxicity is the oxidation of hemoglobin to methemoglobin, which cannot bind and transport oxygen.[\[1\]](#) This leads to cyanosis (a bluish discoloration of the skin) and hypoxia. The process is initiated by N-hydroxylation of the

aniline amino group by CYP450, forming N-hydroxylamines. These metabolites can then oxidize ferrous iron (Fe^{2+}) in hemoglobin to ferric iron (Fe^{3+}).

- **Oxidative Stress:** The metabolic cycling of aniline derivatives can generate reactive oxygen species (ROS), leading to oxidative stress.[9] This can cause damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and long-term effects like carcinogenicity.[9]
- **Genotoxicity and Carcinogenicity:** While **dodecylaniline** itself is not classified as a carcinogen by IARC, many aniline derivatives require metabolic activation to exert genotoxic effects.[1][9] The reactive intermediates formed during metabolism can bind to DNA, forming adducts that may lead to mutations and potentially cancer.[10] Aniline is known to be mutagenic and carcinogenic.[9][11]

[Click to download full resolution via product page](#)


Caption: Generalized metabolic activation and toxicity pathway for aniline compounds.

Quantitative Toxicological Data

Specific, quantitative toxicological endpoints such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for **dodecylaniline** are not readily available in the reviewed literature. The hazard classifications in Table 1 serve as the primary source of quantitative risk information. The "Category 4" classification for acute oral toxicity generally corresponds to an LD50 range of 300 to 2000 mg/kg body weight under OECD guidelines.

Experimental Protocols for Hazard Assessment

A tiered approach to testing is recommended to characterize the toxicological profile of **dodecylaniline**, starting with in vitro methods to minimize animal testing, in line with OECD guidelines.[12][13]

[Click to download full resolution via product page](#)

Caption: Tiered experimental workflow for toxicological assessment.

In Vitro Cytotoxicity: MTT Assay

This assay assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[9]

- Protocol:
 - Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver metabolism studies) in a 96-well plate and incubate to allow for cell attachment.
 - Compound Treatment: Prepare serial dilutions of **dodecylaniline** in the appropriate culture medium. Replace the existing medium with the **dodecylaniline** dilutions. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent).[9]
 - Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]
 - MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
 - Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The amount of formazan is proportional to the number of viable cells.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Test)

The Ames test uses several strains of *Salmonella typhimurium* with mutations in the histidine operon to detect the mutagenic potential of a chemical.[9]

- Protocol:
 - Metabolic Activation (S9 Mix): Since aniline derivatives often require metabolic activation, the test should be run with and without an S9 fraction from induced rat liver. Prepare the S9 mix containing buffer and cofactors.[9]
 - Plate Incorporation Assay: To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.[9]

- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies (his⁺) on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test uses an in vitro model that mimics the human epidermis to assess skin irritation potential, defined as reversible skin damage.[14][15]

- Protocol:
 - Tissue Preparation: Commercially available RhE tissue models are equilibrated in culture medium.[14]
 - Application of Test Substance: Apply a fixed dose of **dodecylaniline** (liquid or solid) directly to the surface of the tissue model. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).[15]
 - Exposure and Rinsing: After a defined exposure period (e.g., 60 minutes), the test substance is thoroughly rinsed from the tissue surface.[15]
 - Post-Incubation: The tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[15]
 - Viability Assessment: Tissue viability is determined using the MTT assay. The tissues are incubated with MTT, and the resulting formazan is extracted and quantified spectrophotometrically.[15]
 - Classification: If the mean tissue viability is reduced to ≤ 50% relative to the negative control, the substance is classified as a skin irritant (GHS Category 2).[14][15]

Acute Oral Toxicity Assessment (OECD TG 420, 423, or 425)

These guidelines describe methods to assess acute oral toxicity while minimizing animal use.

[16][17] The Fixed Dose Procedure (TG 420) is summarized here.

- Protocol (TG 420):
 - Sighting Study: A preliminary study is conducted in a single animal to determine the appropriate starting dose. The dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) and should be one that is expected to produce signs of toxicity without mortality.[18]
 - Main Study: Groups of animals of a single sex (typically female) are dosed in a stepwise procedure at one of the fixed dose levels.[18]
 - Dosing and Observation: The substance is administered orally by gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes over a 14-day period.[18][19]
 - Endpoint: The test allows for classification of the substance into a GHS category based on the observed toxicity and mortality at specific dose levels, rather than calculating a precise LD50.[16]

Safety, Handling, and First Aid

Given the identified hazards, strict safety protocols must be followed when handling **dodecylaniline**.

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure eyewash stations and safety showers are readily accessible.[4]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[2]
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH- or CEN-approved respirator.[1]

- Handling Precautions: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
- First Aid Measures:
 - If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[1][2]
 - In Case of Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.[2]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]
 - If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

Conclusion

Dodecyylaniline is a hazardous substance that requires careful management in a research and development setting. It is classified as harmful if swallowed, harmful in contact with skin, and an irritant to skin and eyes.[6][7] Furthermore, it is very toxic to aquatic life.[1][2][3] The toxicological mechanisms are likely similar to other anilines, involving metabolic activation that can lead to methemoglobinemia and oxidative stress.[1][9] Due to the lack of comprehensive toxicological data, a systematic evaluation using the tiered experimental protocols outlined in this guide is strongly recommended before large-scale use. Adherence to stringent safety and handling procedures is mandatory to minimize exposure and ensure personnel safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Dodecylaniline 97 104-42-7 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. N-Dodecylaniline | C18H31N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. mbresearch.com [mbresearch.com]
- 15. x-cellr8.com [x-cellr8.com]
- 16. researchgate.net [researchgate.net]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. umwelt-online.de [umwelt-online.de]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [health and safety hazards of dodecylaniline exposure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12653459#health-and-safety-hazards-of-dodecylaniline-exposure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com